molecular formula C23H14O3 B14633795 2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 54525-82-5

2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14633795
CAS No.: 54525-82-5
M. Wt: 338.4 g/mol
InChI Key: WIBFSSCAZNSSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furobenzopyran derivatives, which are characterized by a fused furan and benzopyran ring system. The presence of diphenyl groups at the 2 and 3 positions adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with appropriate reagents . The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Known for its unique structural properties and potential applications .
  • 7H-Furo 3,2-gbenzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)- : Exhibits similar reactivity and applications .
  • 7H-Furo 3,2-gbenzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)- : Known for its biological activities .

Uniqueness

2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one stands out due to the presence of diphenyl groups, which enhance its chemical diversity and potential reactivity. This structural uniqueness contributes to its wide range of applications in various scientific fields.

Properties

CAS No.

54525-82-5

Molecular Formula

C23H14O3

Molecular Weight

338.4 g/mol

IUPAC Name

2,3-diphenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H14O3/c24-21-12-11-17-13-18-20(14-19(17)25-21)26-23(16-9-5-2-6-10-16)22(18)15-7-3-1-4-8-15/h1-14H

InChI Key

WIBFSSCAZNSSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=C4C=CC(=O)OC4=C3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.